

An In-depth Technical Guide to the Physical Properties of Ethylenediamine Sulfate Crystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylenediamine sulfate*

Cat. No.: *B1220251*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **ethylenediamine sulfate** crystals. The information presented is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for key analytical techniques are provided.

Core Physical and Chemical Properties

Ethylenediamine sulfate is an organic salt formed from the neutralization reaction between ethylenediamine and sulfuric acid.^[1] It typically appears as a white to almost white crystalline powder.^[1] The compound is known to be hygroscopic, readily absorbing moisture from the atmosphere, which necessitates careful storage and handling.^[1] It is soluble in water.^[1]

Quantitative Physical Properties

The following table summarizes the key quantitative physical and crystallographic properties of **ethylenediamine sulfate** crystals compiled from available literature.

Property	Value	References
Chemical Formula	<chem>C2H10N2O4S</chem>	[1] [2] [3]
Molecular Weight	158.18 g/mol	[1] [2] [3]
Appearance	White to almost white crystalline powder	[1]
Melting Point	225-228 °C	
Thermal Decomposition	Major decomposition occurs between 280-400 °C	
Crystal System	Tetragonal	[4] [5]
Point Group	422	[6]
Space Group	I-crystal: P4(1)2(1)2d-crystal: P4(3)2(1)2	[4] [5]
Lattice Parameters	a, b, c, α , β , γ : Not available in searched sources	
Density	Not available in searched sources	
Optical Rotation	The absolute value of the average optical rotation is 158°/mm \pm 2 for the sodium D line. [6]	[6]

Experimental Protocols

Detailed methodologies for the characterization of **ethylenediamine sulfate** crystals are outlined below. These protocols are based on standard analytical techniques for crystalline organic compounds.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, including lattice parameters and space

group.

Methodology:

- Crystal Selection and Mounting: A suitable single crystal of **ethylenediamine sulfate** (typically <0.5 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$ or Cu K α , $\lambda = 1.5418 \text{ \AA}$) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector.
- Data Processing: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffracted beams are integrated.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **ethylenediamine sulfate** by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the crystalline **ethylenediamine sulfate** powder is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal.
- Data Acquisition: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the

empty ATR crystal is collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm^{-1} .

- Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational modes of the functional groups in the molecule, such as N-H, C-H, and S-O bonds.

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)

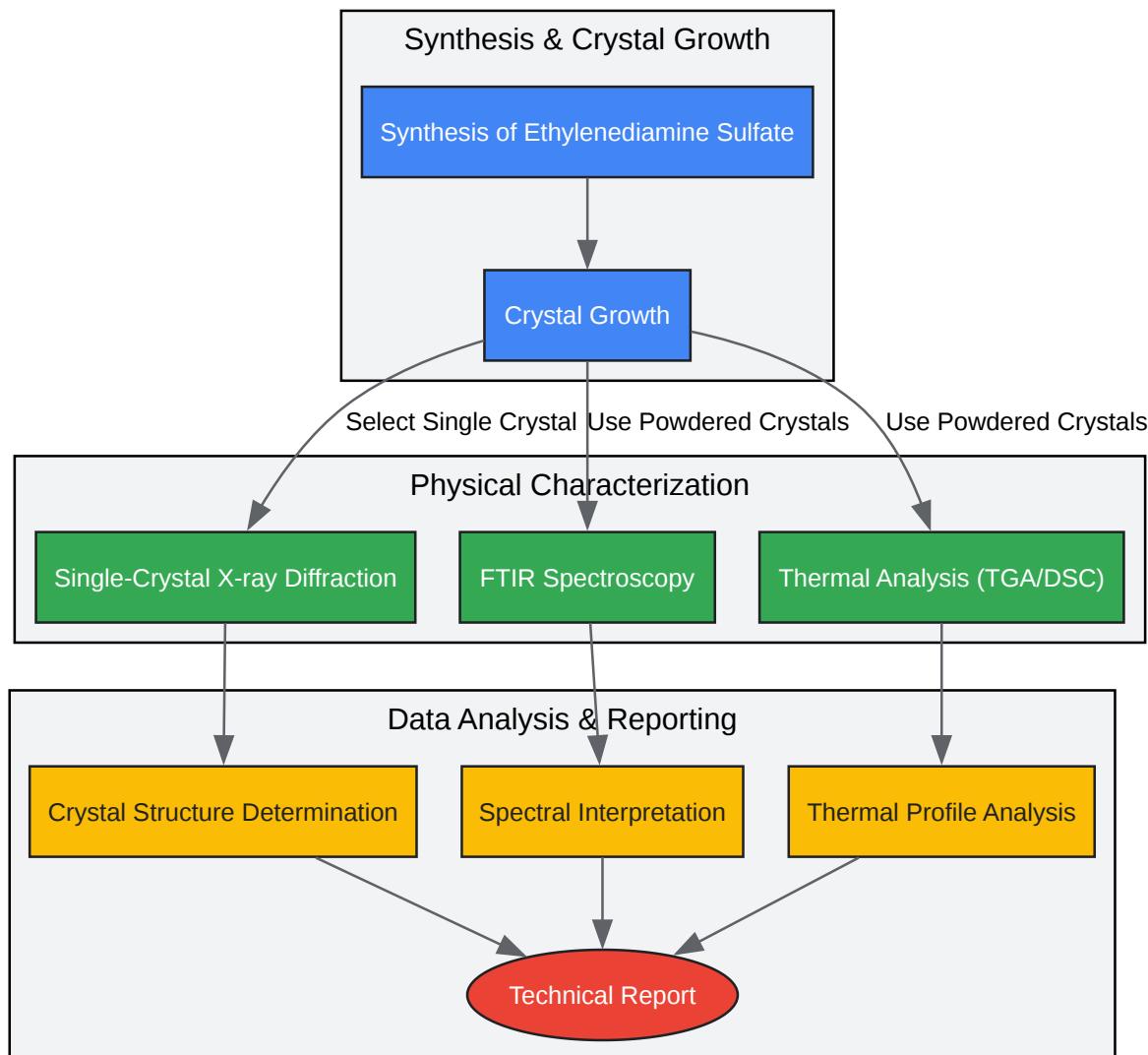
Thermal analysis provides information on the thermal stability, melting point, and decomposition profile of **ethylenediamine sulfate**.

Methodology:

- Sample Preparation: A small, accurately weighed amount of the **ethylenediamine sulfate** crystal sample (typically 2-10 mg) is placed in an inert crucible (e.g., aluminum or platinum).
- Instrument Setup: The TGA/DSC instrument is calibrated for temperature and heat flow. The sample is placed in the instrument's furnace.
- Data Collection: The sample is heated at a constant rate (e.g., 10 $^{\circ}\text{C}/\text{min}$) under a controlled atmosphere (e.g., nitrogen or air).
 - TGA: The instrument continuously measures the mass of the sample as a function of temperature. Mass loss indicates decomposition or dehydration.
 - DSC: The instrument measures the difference in heat flow between the sample and a reference crucible as a function of temperature. Endothermic or exothermic events, such as melting and decomposition, are detected.
- Data Analysis: The resulting TGA and DSC curves are analyzed to determine the onset and peak temperatures of thermal events, as well as the percentage of mass loss.

Visualizations

The following diagram illustrates a typical experimental workflow for the characterization of **ethylenediamine sulfate** crystals.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Ethylenediammonium sulfate | C2H10N2O4S | CID 168015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ethylenediamine Sulfate Crystals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220251#physical-properties-of-ethylenediamine-sulfate-crystals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com